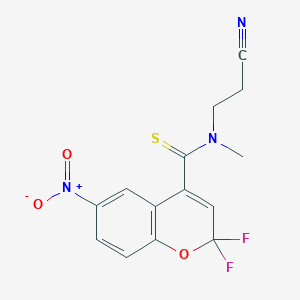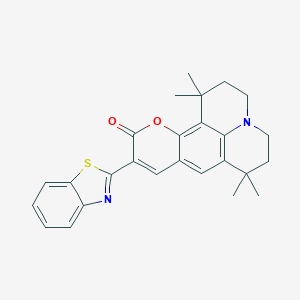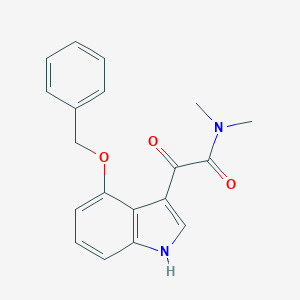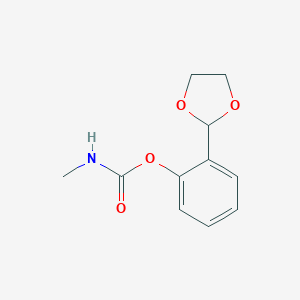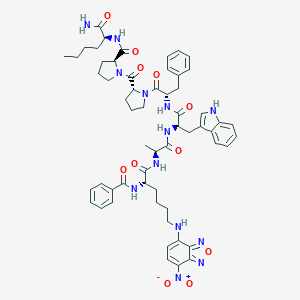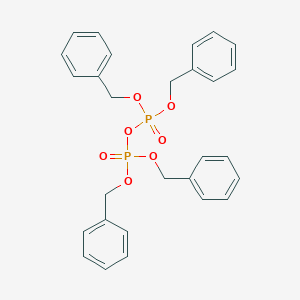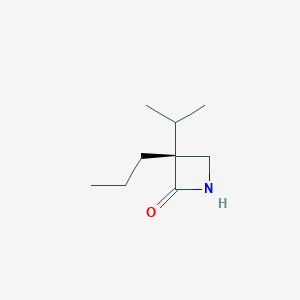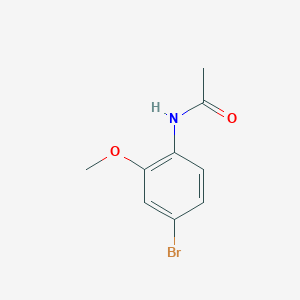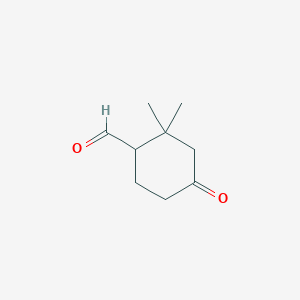
2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde is a chemical compound that belongs to the class of cyclohexanones. It is also known as DMOC or 2,2-dimethyl-4-oxocyclohexane carbaldehyde. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of DMOC is not well understood. However, it has been suggested that DMOC may act as a nucleophile in various reactions. It can also undergo various chemical reactions such as reduction, oxidation, and condensation.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of DMOC. However, some studies have suggested that DMOC may have potential antibacterial and antifungal properties. It has also been suggested that DMOC may have potential as a flavoring agent.
Advantages And Limitations For Lab Experiments
DMOC has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. DMOC is also stable under normal laboratory conditions. However, DMOC has some limitations such as its potential toxicity and limited solubility in some solvents.
Future Directions
There are several future directions for research on DMOC. One potential area of research is the development of new synthetic methods for DMOC. Another potential area of research is the investigation of the potential antibacterial and antifungal properties of DMOC. Additionally, the potential use of DMOC as a flavoring agent in the food industry could be explored.
Conclusion:
In conclusion, 2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMOC can be achieved through several methods, and it has been used as a building block in the synthesis of various organic compounds. DMOC has potential antibacterial and antifungal properties and may have potential as a flavoring agent. Future research on DMOC could focus on the development of new synthetic methods and the investigation of its potential applications in various fields.
Synthesis Methods
The synthesis of 2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde can be achieved through several methods. One of the most common methods is the oxidation of 2,2-dimethyl-1,3-cyclohexanedione using potassium permanganate. The reaction yields DMOC as the major product.
Scientific Research Applications
DMOC has been extensively studied for its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds. DMOC has also been used as a reagent in the synthesis of chiral compounds and as a precursor in the synthesis of various pharmaceuticals.
properties
CAS RN |
141891-09-0 |
|---|---|
Product Name |
2,2-Dimethyl-4-oxocyclohexane-1-carbaldehyde |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(2)5-8(11)4-3-7(9)6-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
DBDYPHSPNUJMTB-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CCC1C=O)C |
Canonical SMILES |
CC1(CC(=O)CCC1C=O)C |
synonyms |
Cyclohexanecarboxaldehyde, 2,2-dimethyl-4-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)
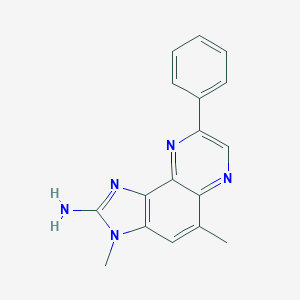
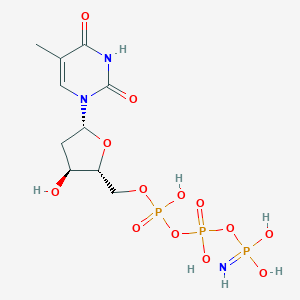
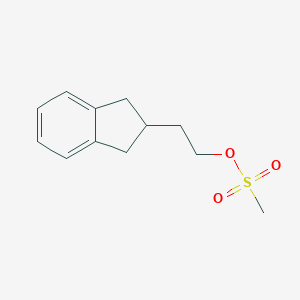
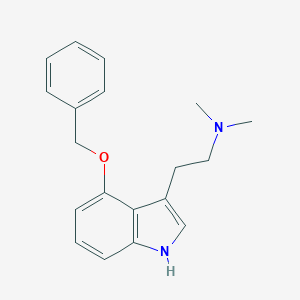
![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)
